![molecular formula C20H20N2O2S2 B4654548 2,2'-(1,4-butanediyl)bis(6-methoxy-1,3-benzothiazole)](/img/structure/B4654548.png)
2,2'-(1,4-butanediyl)bis(6-methoxy-1,3-benzothiazole)
Overview
Description
2,2'-(1,4-butanediyl)bis(6-methoxy-1,3-benzothiazole) is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It is a benzothiazole derivative that has shown promising results in the areas of biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,2'-(1,4-butanediyl)bis(6-methoxy-1,3-benzothiazole) varies depending on its application. In the case of its use as an anticancer agent, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF).
In the case of its use as a fluorescent probe for the detection of metal ions, it forms a complex with the metal ion, resulting in a change in fluorescence intensity. In the case of its use as an antioxidant, it scavenges free radicals by donating an electron.
In the case of its use as a neuroprotective agent, it protects against oxidative stress by activating the Nrf2/ARE pathway and inhibiting the expression of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2'-(1,4-butanediyl)bis(6-methoxy-1,3-benzothiazole) vary depending on its application. In the case of its use as an anticancer agent, it inhibits the growth of cancer cells and induces apoptosis. In the case of its use as a fluorescent probe for the detection of metal ions, it can detect metal ions with high sensitivity and selectivity. In the case of its use as an antioxidant, it scavenges free radicals and protects against oxidative stress. In the case of its use as a neuroprotective agent, it protects against oxidative stress and improves cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2'-(1,4-butanediyl)bis(6-methoxy-1,3-benzothiazole) in lab experiments include its high selectivity, sensitivity, and potential applications in various fields of study. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
The future directions of 2,2'-(1,4-butanediyl)bis(6-methoxy-1,3-benzothiazole) include further studies to determine its potential applications in various fields of study. In the field of medicinal chemistry, further studies are needed to determine its safety and efficacy as an anticancer agent. In the field of biochemistry, further studies are needed to determine its potential applications as a fluorescent probe for the detection of metal ions. In the field of pharmacology, further studies are needed to determine its potential applications as a neuroprotective agent.
Scientific Research Applications
The scientific research application of 2,2'-(1,4-butanediyl)bis(6-methoxy-1,3-benzothiazole) is diverse and includes various fields of study. In the field of medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In the field of biochemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been studied for its antioxidant properties and its ability to scavenge free radicals.
In the field of pharmacology, this compound has been studied for its potential use as a neuroprotective agent. It has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
6-methoxy-2-[4-(6-methoxy-1,3-benzothiazol-2-yl)butyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-23-13-7-9-15-17(11-13)25-19(21-15)5-3-4-6-20-22-16-10-8-14(24-2)12-18(16)26-20/h7-12H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUKFRIPKCXAFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)CCCCC3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-[4-(6-methoxybenzothiazol-2-yl)butyl]benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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